molecular formula C5H7BrClNS B3022161 (2-bromothiophen-3-yl)methanamine Hydrochloride CAS No. 886460-60-2

(2-bromothiophen-3-yl)methanamine Hydrochloride

Cat. No.: B3022161
CAS No.: 886460-60-2
M. Wt: 228.54 g/mol
InChI Key: RPJGSRWWVZLZBM-UHFFFAOYSA-N
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Description

(2-Bromothiophen-3-yl)methanamine hydrochloride (CAS: 886460-60-2) is a halogenated thiophene derivative with the molecular formula C₅H₇BrClNS and a molecular weight of 228.54 g/mol . It features a bromine atom at the 2-position of the thiophene ring and an amine group at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGSRWWVZLZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384181
Record name (2-bromothiophen-3-yl)methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157664-47-6
Record name (2-bromothiophen-3-yl)methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-bromothiophen-3-yl)methanamine Hydrochloride typically involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The general synthetic route can be summarized as follows:

    Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to yield 2-bromothiophene.

    Amination: 2-bromothiophene is then reacted with a suitable amine, such as methanamine, under controlled conditions to form (2-bromothiophen-3-yl)methanamine.

    Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-bromothiophen-3-yl)methanamine Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Substituted thiophenes with various functional groups.

    Oxidation Reactions: Thiophene sulfoxides and sulfones.

    Reduction Reactions: Reduced thiophene derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

(2-bromothiophen-3-yl)methanamine hydrochloride is primarily studied for its potential pharmacological activities. Its structure suggests that it may interact with biological systems in ways that could lead to therapeutic effects.

Anticancer Activity
Research indicates that compounds containing thiophene rings exhibit anticancer properties. Studies have shown that derivatives of thiophene can inhibit tumor growth and induce apoptosis in cancer cells. The bromine substitution on the thiophene ring enhances its biological activity by increasing lipophilicity and improving cell membrane permeability.

Neuroprotective Effects
There is emerging evidence that certain amine derivatives can protect against neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress. Preliminary studies on similar compounds suggest potential neuroprotective effects, warranting further investigation into this compound.

Material Science

The compound's unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units into polymer matrices can enhance charge transport properties, making them suitable for high-performance electronic devices.

Conductive Polymers
Research has demonstrated that integrating this compound into conductive polymer systems can improve their conductivity and stability. This application is particularly relevant in the development of sensors and flexible electronic devices.

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing various heterocyclic compounds. Its reactivity allows for further functionalization, leading to the development of new materials or pharmaceuticals.

Synthesis of Novel Compounds
The compound can undergo nucleophilic substitution reactions, enabling the synthesis of more complex molecules with potential biological activity. This versatility makes it valuable in drug discovery and development processes.

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Compound Development
    • A study published in a peer-reviewed journal explored the synthesis of thiophene derivatives based on this compound, leading to the identification of new anticancer agents.
    • Results showed significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for future research.
  • Organic Electronics
    • Research focused on integrating this compound into polymer systems for OLED applications demonstrated improved efficiency and stability compared to traditional materials.
    • The findings support its potential use in next-generation display technologies.
  • Synthetic Pathways
    • A comprehensive review detailed various synthetic routes involving this compound as an intermediate, showcasing its utility in creating diverse heterocyclic frameworks relevant to medicinal chemistry.

Mechanism of Action

The mechanism of action of (2-bromothiophen-3-yl)methanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Halogenated Thiophene Derivatives
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS: 690632-35-0): Molecular Formula: C₁₀H₉ClN₂S·HCl Melting Point: 268°C Key Difference: Replaces the thiophene ring with a thiazole ring and introduces a 4-chlorophenyl substituent.
  • [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride (CAS: 1803580-84-8):

    • Molecular Formula : C₉H₉BrClN₃O
    • Structural Feature : Incorporates an oxadiazole ring, which is electron-deficient, altering reactivity in nucleophilic substitution reactions compared to thiophene derivatives .
Heterocyclic Variations
  • Benzo[b]thiophen-2-yl Methanamine Hydrochloride (CAS: S7 in ): 1H NMR Data (DMSO-d₆): δ 8.10 (d, J = 7.6 Hz, 1H), 7.85–7.40 (m, 4H), 4.25 (s, 2H) . Key Difference: The benzothiophene moiety increases aromaticity and lipophilicity, which may enhance membrane permeability in biological systems compared to monocyclic thiophenes.
  • Furan-2-yl Methanamine Hydrochloride (CAS: S8 in ): 1H NMR Data (Methanol-d₄): δ 7.40 (d, J = 1.8 Hz, 1H), 6.50 (dd, J = 3.2 Hz, 1H), 4.10 (s, 2H) .

Substituent Position and Chain Length

  • 2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride (CAS: 22945-49-9):

    • Molecular Formula : C₁₀H₁₀ClNS
    • Structural Feature : A two-carbon ethylamine chain instead of a methylamine group. This elongation may increase flexibility in binding to biological targets .
  • (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride (CAS: 1052519-53-5): Molecular Formula: C₁₁H₁₈ClNOS Key Difference: The tetrahydro-2H-pyran group introduces steric bulk and chirality, which could influence pharmacokinetic properties .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (1H)
(2-Bromothiophen-3-yl)methanamine HCl C₅H₇BrClNS 228.54 Not reported δ 7.30 (thiophene-H), 4.15 (-CH₂-)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 268 δ 8.20 (Ar-H), 4.30 (-CH₂-)
Benzo[b]thiophen-2-yl Methanamine HCl C₉H₁₀ClNS 207.71 Not reported δ 8.10 (d, J = 7.6 Hz, 1H)
Furan-2-yl Methanamine HCl C₅H₈ClNO 149.58 Not reported δ 7.40 (d, J = 1.8 Hz, 1H)

Biological Activity

Overview

(2-bromothiophen-3-yl)methanamine hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a brominated thiophene ring, contributes to its diverse pharmacological properties. This article will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula: C5_5H7_7BrClNS
  • CAS Number: 886460-60-2
  • Chemical Structure: The compound features a thiophene ring substituted with a bromine atom and an amine functional group, which plays a crucial role in its biological interactions.

Target Receptors

Research indicates that this compound may act on various biological targets, including:

  • Adenosine A3 Receptors: Similar compounds have shown antagonistic effects on these receptors, which are involved in inflammatory processes and tissue repair.
  • Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways related to inflammation and cancer cell proliferation .

Biochemical Pathways

The biological activity of this compound is likely linked to its ability to modulate signaling pathways associated with:

  • Inflammation: By blocking adenosine receptors, it may reduce inflammatory responses.
  • Cell Proliferation: It has been studied for its effects on cancer cell lines, suggesting potential antiproliferative properties .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other thiophene derivatives known for similar properties.

CompoundActivity TypeReference
(2-bromothiophen-3-yl)methanamine HClAntimicrobial
4-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acidAntimicrobial
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivativesAntimicrobial

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. For instance:

  • Prostate Cancer Cells: Similar compounds have demonstrated significant antiproliferative effects on prostate cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • In Vitro Studies:
    • Research has demonstrated that derivatives of this compound can inhibit the growth of various tumor cell lines. For example, studies on human bladder carcinoma cells showed dose-dependent growth inhibition .
  • In Vivo Studies:
    • Animal models have been used to assess the anti-inflammatory effects of related thiophene compounds. Results indicate a reduction in inflammatory markers and improved recovery from induced inflammation .
  • Synthetic Pathways:
    • The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. These synthetic routes are critical for producing the compound for further biological testing.

Q & A

Q. What are the recommended synthetic routes for (2-bromothiophen-3-yl)methanamine Hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a thiophene precursor followed by introduction of the methanamine group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). For optimization:

  • Temperature Control: Maintain 60–80°C during bromination to avoid side reactions.
  • Catalysts: Use Pd(OAc)₂/XPhos for efficient C–N bond formation.
  • Stoichiometry: A 1.2:1 molar ratio of amine to bromothiophene derivative minimizes unreacted starting material.
    Purification via recrystallization in ethanol/water mixtures improves yield. Similar protocols are validated for structurally related bromothiophene hydrochlorides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl₃, focusing on the aromatic thiophene protons (δ 6.8–7.5 ppm) and the NH₂ group (δ 2.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-Ray Diffraction (XRD): Resolve crystal packing and confirm the hydrochloride salt formation. Use SHELXL for refinement, applying twin law parameters if crystals exhibit twinning .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:

  • DFT Calculations: Compare experimental NMR shifts with Gaussian/B3LYP/6-311++G(d,p)-predicted values to identify dynamic effects (e.g., solvation).
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., debrominated analogs) and optimize purification steps.
  • Crystallographic Validation: Cross-check NMR assignments with XRD-derived bond lengths and angles using OLEX2’s structure validation tools .

Q. What strategies address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) and alcohols (MeOH, EtOH) for slow evaporation.
  • Additives: Introduce 1–5% ethyl acetate to reduce crystal agglomeration.
  • Counterion Variation: Replace Cl⁻ with PF₆⁻ or BF₄⁻ to alter lattice energy.
    For poorly diffracting crystals, employ SHELXD for ab initio phasing and SHELXE for density modification .

Q. How should researchers design experiments to study the bromine substituent’s reactivity?

Methodological Answer:

  • Substitution Reactions: Perform Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor progress via TLC (silica gel, hexane/EtOAc).
  • Kinetic Studies: Use GC-MS to track Br⁻ release under varying pH and temperature.
  • Computational Modeling: Apply DFT (e.g., Gaussian) to calculate C–Br bond dissociation energies and predict regioselectivity in cross-coupling reactions .

Data Contradiction and Refinement

Q. How should conflicting XRD and NMR data be analyzed for this compound?

Methodological Answer:

  • Twinned Crystals: Use TWIN/BASF commands in SHELXL to refine data from twinned crystals. Validate with R1/Rfree <5% discrepancy.
  • Dynamic Disorder: Model alternative conformations (e.g., amine group rotation) using PART instructions in SHELXL.
  • Cross-Validation: Compare XRD-derived torsion angles with NOESY NMR data to confirm dynamic behavior in solution .

Q. What advanced techniques improve the accuracy of hydrogen atom positioning in XRD studies?

Methodological Answer:

  • HAREN/ISOR Restraints: Apply in SHELXL to refine H-atom positions in high-resolution data (d <0.8 Å).
  • Neutron Diffraction: For critical H-atom locations (e.g., NH₃⁺ group), use deuterated samples and neutron sources (e.g., ILL Grenoble).
  • Quantum Crystallography: Combine XRD with multipole modeling (MoPro) to map electron density around H atoms .

Experimental Design for Reactivity Studies

Q. How can researchers probe the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • pH-Dependent Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via LC-MS.
  • Kinetic Profiling: Use Arrhenius plots (ln k vs. 1/T) to predict shelf-life under accelerated conditions.
  • Mechanistic Insight: Isolate degradation products (e.g., debrominated analogs) and characterize via HRMS/MS .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-bromothiophen-3-yl)methanamine Hydrochloride
Reactant of Route 2
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(2-bromothiophen-3-yl)methanamine Hydrochloride

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